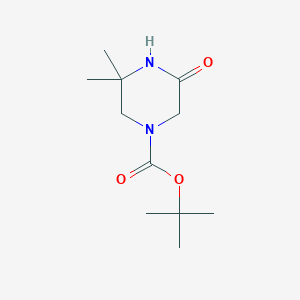
叔丁基3,3-二甲基-5-氧代-1-哌嗪羧酸酯
描述
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate is an organic compound with the molecular formula C11H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are crucial for its metabolic processing and potential therapeutic effects.
Cellular Effects
tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with carboxylesterase enzymes results in the hydrolysis of ester bonds, which is a critical step in its metabolic processing . These molecular interactions are fundamental to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate change over time. Its stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, which are important for its potential therapeutic applications . Understanding these temporal effects is crucial for its effective use in research and development.
Dosage Effects in Animal Models
The effects of tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly with dosage . These findings are essential for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterase, which catalyze the hydrolysis of ester bonds . These interactions affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity. Understanding these pathways is vital for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
tert-Butyl 3,3-dimethyl-5-oxo-1-piperazinecarboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding its biochemical activity and potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
作用机制
The mechanism of action of tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
- Tert-butyl 4-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.
属性
IUPAC Name |
tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(4,5)7-13/h6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGRPROTYZUJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(=O)N1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353502-91-6 | |
| Record name | tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methylbenzenesulfonyl)methyl]aniline](/img/structure/B1465463.png)
![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)
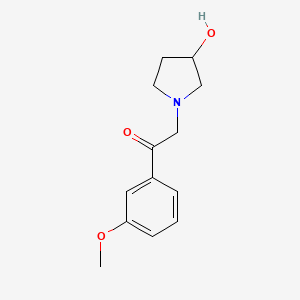
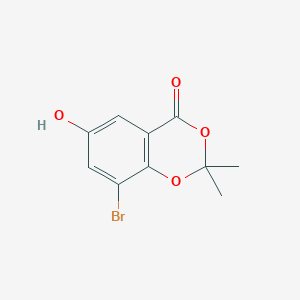
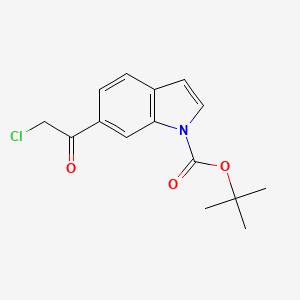

![1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine](/img/structure/B1465472.png)
![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
![3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid](/img/structure/B1465477.png)
![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)
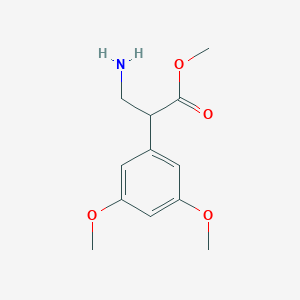
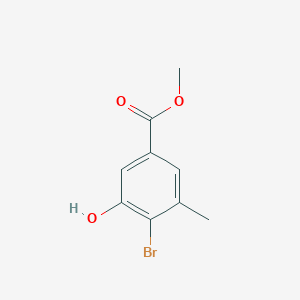
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1465485.png)
